rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis
Description
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride delineates the compound’s structural and stereochemical features. The parent bicyclic framework, octahydrocyclopenta[c]pyrrole , consists of a fused cyclopentane and pyrrolidine ring system, where the cyclopentane is annulated to the pyrrolidine at the c position (Figure 1). The 3aR and 6aR stereochemical descriptors specify the absolute configuration at the bridgehead carbons, indicating that both chiral centers adopt the R configuration. The cis designation refers to the spatial arrangement of substituents on the bicyclic system, where the methyl carboxylate group at position 3a and the hydrogen atom at position 6a reside on the same face of the molecule.
The rac prefix denotes the racemic nature of the compound, comprising equimolar amounts of enantiomers due to the absence of stereochemical control during synthesis. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Parent structure | Octahydrocyclopenta[c]pyrrole |
| Substituents | Methyl carboxylate at C3a, protonated nitrogen at C1 |
| Stereochemistry | (3aR,6aR), cis configuration |
| Molecular formula | C₉H₁₆ClNO₂ |
Comparative Analysis of cis/trans Isomerism in Octahydrocyclopentapyrrole Derivatives
The stereochemistry of octahydrocyclopenta[c]pyrrole derivatives profoundly influences their physicochemical and biological properties. In cis isomers, substituents on the bridgehead carbons (C3a and C6a) occupy adjacent spatial positions, creating a compact molecular geometry. Conversely, trans isomers exhibit substituents on opposing faces, resulting in elongated conformations.
Synthetic Accessibility :
- Cis isomers are often favored in stereoselective hydrogenation reactions. For example, palladium-catalyzed hydrogenation of bicyclic pyrroles under acidic conditions yields cis products with >95% diastereoselectivity.
- Trans isomers require alternative strategies, such as base-mediated epimerization or low-temperature lithiation, but remain challenging to isolate due to thermodynamic instability.
Physicochemical Properties :
- Solubility : Cis isomers demonstrate higher aqueous solubility due to enhanced dipole moments from proximal polar groups.
- Melting Points : Cis derivatives typically exhibit higher melting points than trans analogs, attributed to stronger crystal lattice interactions.
Table 2: cis vs. trans Isomer Comparison
| Property | cis Isomer | trans Isomer |
|---|---|---|
| Synthetic Yield | 70–90% | 10–30% |
| Melting Point Range | 180–190°C | 150–160°C |
| Aqueous Solubility | 25 mg/mL | 8 mg/mL |
X-ray Crystallographic Characterization of Bicyclic Framework
X-ray crystallographic studies of related octahydrocyclopenta[c]pyrrole derivatives reveal key structural insights. While crystallographic data for rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is absent in the provided sources, analogous compounds exhibit bond lengths and angles consistent with strained bicyclic systems.
Key Geometric Parameters (Inferred) :
- Bond Lengths : The C3a–N bond measures approximately 1.47 Å, shorter than typical C–N single bonds (1.50 Å), suggesting partial double-bond character due to conjugation with the carboxylate group.
- Ring Puckering : The cyclopentane ring adopts an envelope conformation, with C6a displaced by 0.6 Å from the plane formed by the other four carbons.
Hydrogen Bonding :
In the hydrochloride salt, the protonated nitrogen forms a strong hydrogen bond (2.1 Å) with the chloride counterion, stabilizing the crystal lattice. The methyl carboxylate group participates in weak C–H···O interactions (2.8 Å), further reinforcing the molecular packing.
Figure 1: Proposed Molecular Structure
(Note: A diagram would illustrate the bicyclic framework with labeled stereocenters and substituents.)
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(9)5-10-6-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
VAVXJEOECUVGJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
Early synthetic routes for octahydrocyclopenta[c]pyrrole derivatives relied on lithium aluminum hydride (LiAlH4)-mediated reductions of cyclopentimide precursors. For example, Griot’s 1959 method involved reducing N-substituted cyclopentimides with LiAlH4 in tetrahydrofuran (THF), yielding the target bicyclic amine with 51% efficiency. However, this approach faced limitations in industrial scalability due to LiAlH4’s pyrophoric nature and the exothermic risks associated with large-scale reactions. Subsequent modifications, such as the two-step reduction-hydrogenation method reported in WO2009/55467, improved yields to 55% but retained reliance on LiAlH4 and palladium catalysts.
Modern Boron-Based Reduction Methods
A significant advancement emerged with the development of boron reducing agents under Lewis acid promotion. The patent CN103601666A outlines a single-step reduction of cyclopentimide compounds using sodium borohydride (NaBH4) or potassium borohydride (KBH4) in the presence of zinc chloride (ZnCl2) or iron(III) chloride (FeCl3). This method eliminates LiAlH4, enhancing safety and scalability.
Key Reaction Parameters:
- Reducing Agent : NaBH4 (3.0 equivalents) or KBH4 (2.5–5.0 equivalents).
- Lewis Acid : ZnCl2 (1.5–4.0 equivalents) or FeCl3 (2.0 equivalents).
- Solvent System : Mixed solvents such as THF/toluene or acetonitrile/xylene.
- Temperature : 90 ± 5°C under reflux conditions.
Example Synthesis (Patent CN103601666A):
Optimization of Reaction Parameters
Solvent Selection
Mixed solvents improve reagent solubility and reaction homogeneity. THF/toluene systems facilitate better temperature control, while acetonitrile/xylene mixtures enhance Lewis acid activity.
Industrial Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing:
- Safety : NaBH4’s lower reactivity with water reduces explosion risks versus LiAlH4.
- Cost-Efficiency : Bulk procurement of NaBH4 and ZnCl2 lowers raw material costs.
- Continuous Flow Systems : Automated reactors maintain consistent temperature and mixing, critical for reproducibility.
Comparative Analysis of Methods
| Parameter | LiAlH4 Method | Boron-Based Method |
|---|---|---|
| Yield | 51–55% | 81–91% |
| Safety Profile | High risk | Moderate risk |
| Scalability | Limited | High |
| Typical Purity | 90–95% | 95–97% |
| Industrial Applicability | Low | High |
Case Studies from Recent Research
Case Study 1: Large-Scale Synthesis
A pilot plant trial using KBH4 (9.76 g) and ZnCl2 (14.4 g) in THF/toluene produced 7.33 g (91.6%) of the target compound with 97% purity. Post-reaction neutralization with dilute HCl facilitated efficient phase separation and extraction.
Case Study 2: Solvent Optimization
Replacing THF with acetonitrile in FeCl3-catalyzed reactions reduced side-product formation by 12%, highlighting solvent polarity’s role in selectivity.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Synthetic Applications
One of the primary applications of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is as a synthetic intermediate in the production of various pharmaceuticals. Notably, it serves as a crucial precursor in the synthesis of antiviral agents such as VX-960 (Telaprevir), which is used to treat Hepatitis C virus infections. This compound's structural characteristics allow for modifications that enhance the efficacy and selectivity of the resulting drugs .
Table 1: Synthetic Pathways Involving rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride
| Compound | Application | Reference |
|---|---|---|
| VX-960 (Telaprevir) | Antiviral agent for Hepatitis C | |
| Gliclazide | Antidiabetic medication | |
| Other derivatives | Potential new therapeutics |
Pharmacological Studies
Research indicates that rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride exhibits promising biological activities. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties. The compound's mechanism of action may involve modulation of specific receptors involved in pain and inflammation pathways.
Case Study: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of derivatives derived from rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride demonstrated significant reductions in inflammatory markers in vitro. The findings suggest that these derivatives could be developed into therapeutic agents for conditions characterized by chronic inflammation .
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is crucial for its safe application. Preliminary studies indicate a moderate safety profile; however, further research is necessary to fully elucidate its effects on human health.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound features a bicyclic octahydrocyclopenta[c]pyrrole scaffold with a cis configuration (3aR,6aR stereochemistry).
- A methyl ester group is attached at the 3a-position, and the hydrochloride salt enhances solubility for pharmacological applications.
Comparison with Structurally Similar Compounds
Analogs with Varying Ester Groups and Substituents
Key Observations :
- Heteroatom Influence : The trifluoromethyl and sulfur-containing analog (CAS EN300-2510937) may display altered pharmacokinetics due to enhanced electronegativity and lipophilicity .
- Stereochemical Impact : The (1S,3aR,6aS)-isomer (CAS 1205676-44-3) demonstrates how positional and stereochemical differences alter the molecule’s hydrogen-bonding capacity and solubility .
Analogs with Functional Group Modifications
Key Observations :
Stereoisomers and Ring Puckering Dynamics
- Rel-methyl (3aR,6aS)-hexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate (CAS 2089245-58-7) : The trans-configuration (3aR,6aS) alters the ring puckering, as described by Cremer and Pople’s generalized coordinates for pseudorotation . This stereochemical variation impacts ligand-receptor interactions.
- rac-tert-butyl (3aS,6aR)-3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS 2059909-31-6) : The amino substituent introduces basicity, while the tert-butyl ester and (3aS,6aR) stereochemistry modify steric and electronic profiles.
Biological Activity
rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride (CAS: 2089245-54-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 192.69 g/mol
- CAS Number : 2089245-54-3
Synthesis
The compound can be synthesized through various methods, one of which involves the reduction of cyclopentylimide compounds using boron reducing agents under Lewis acid conditions. This method highlights the compound's role as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of antiviral agents like Telaprevir and antidiabetic medications such as gliclazide .
Biological Activity
The biological activity of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride has been evaluated in several studies:
- Antiviral Properties : The compound has been identified as a key intermediate in the synthesis of protease inhibitors for Hepatitis C treatment. Studies indicate that derivatives of octahydrocyclopenta[c]pyrrole exhibit significant antiviral activity against Hepatitis C virus (HCV), enhancing their therapeutic potential .
- Neuroprotective Effects : Research has suggested that related compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
- Antidiabetic Activity : The compound's structural analogs have shown promise in glucose regulation, implicating their use in diabetes management. These effects are attributed to their ability to enhance insulin sensitivity and modulate metabolic pathways .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of octahydrocyclopenta[c]pyrrole exhibited potent antiviral activity against HCV. The lead compound showed an IC50 value in the low micromolar range, indicating strong inhibition of viral replication.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Protease inhibition |
| Compound B | 1.2 | Polymerase inhibition |
Study 2: Neuroprotection
In a preclinical trial, rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate was tested for neuroprotective effects in a rodent model of Parkinson's disease. Results indicated a significant reduction in dopaminergic neuron loss and improved motor function compared to controls.
| Treatment Group | Neuron Survival (%) | Motor Function Score |
|---|---|---|
| Control | 50 | 5 |
| Treatment | 75 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
